Benzene, [(1-methylene-2-propenyl)thio]-
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Overview
Description
Benzene, [(1-methylene-2-propenyl)thio]- is an organic compound with the molecular formula C10H10S. It is also known by other names such as 1,3-Butadiene, 2-phenyl-; Phenoprene; 2-Phenylbutadiene; and 2-Phenyl-1,3-butadiene . This compound is characterized by the presence of a benzene ring substituted with a thioether group containing a methylene and propenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylene-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor under controlled conditions. One common method involves the use of 1,3-butadiene and phenylthiol in the presence of a catalyst to facilitate the addition reaction .
Industrial Production Methods
Industrial production of Benzene, [(1-methylene-2-propenyl)thio]- often employs large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may involve multiple steps, including purification and distillation, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [(1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-methylene-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, (1-methylene-2-propenyl)-: Similar structure but lacks the thioether group.
Methyleugenol: Contains a methoxy group instead of a thioether group.
Benzene, 1,1’-[[(4-methylphenyl)thio]methylene]bis-: Contains a different substitution pattern on the benzene ring .
Uniqueness
Benzene, [(1-methylene-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
7326-64-9 |
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Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
buta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H10S/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2 |
InChI Key |
FZYZQXWNPNJNGX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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